molecular formula C21H22BrNO B585107 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole CAS No. 1346599-70-9

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole

Cat. No.: B585107
CAS No.: 1346599-70-9
M. Wt: 384.317
InChI Key: ACYOUYILTQRHQD-UHFFFAOYSA-N
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Description

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole is a synthetic organic compound with the molecular formula C21H22BrNO and a molecular weight of 384.31 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyrrole ring substituted with a hexyl group, a bromine atom, and a naphthoyl group.

Preparation Methods

The synthesis of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which is then functionalized with a hexyl group and a bromine atom.

    Reaction Conditions: The bromination of the pyrrole ring is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position.

Chemical Reactions Analysis

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets. The bromine atom and naphthoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:

    1-Hexyl-2-chloro-4-(1-naphthoyl)pyrrole: Similar structure but with a chlorine atom instead of bromine.

    1-Hexyl-2-bromo-4-(2-naphthoyl)pyrrole: Similar structure but with the naphthoyl group attached at a different position on the naphthalene ring.

    1-Hexyl-2-bromo-4-(1-benzoyl)pyrrole: Similar structure but with a benzoyl group instead of a naphthoyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

1346599-70-9

Molecular Formula

C21H22BrNO

Molecular Weight

384.317

IUPAC Name

(5-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C21H22BrNO/c1-2-3-4-7-13-23-15-17(14-20(23)22)21(24)19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3

InChI Key

ACYOUYILTQRHQD-UHFFFAOYSA-N

SMILES

CCCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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